[1,2,4]Triazino[3,4-f]purine-1(4H)-acetic acid, 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl-, ethyl ester
Overview
Description
[1,2,4]Triazino[3,4-f]purine-1(4H)-acetic acid, 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl-, ethyl ester is a complex organic compound with a unique structure that combines elements of triazine and purine rings
Preparation Methods
The synthesis of [1,2,4]Triazino[3,4-f]purine-1(4H)-acetic acid, 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl-, ethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine and purine precursors, followed by their condensation under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,2,4]Triazino[3,4-f]purine-1(4H)-acetic acid, 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazine and purine derivatives. What sets [1,2,4]Triazino[3,4-f]purine-1(4H)-acetic acid, 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl-, ethyl ester apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. Similar compounds include:
Triazine derivatives: Known for their use in herbicides and dyes.
Purine derivatives: Widely studied for their role in nucleic acids and as therapeutic agents.
Properties
IUPAC Name |
ethyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-5-7-20-14(24)12-13(19(4)16(20)25)17-15-21(12)8-10(3)18-22(15)9-11(23)26-6-2/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFIRSDAYDXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115100 | |
Record name | Ethyl 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl[1,2,4]triazino[3,4-f]purine-1(4H)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923185-05-1 | |
Record name | Ethyl 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl[1,2,4]triazino[3,4-f]purine-1(4H)-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923185-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6,7,8,9-tetrahydro-3,9-dimethyl-6,8-dioxo-7-propyl[1,2,4]triazino[3,4-f]purine-1(4H)-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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